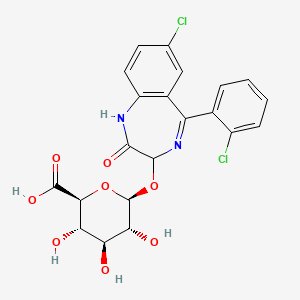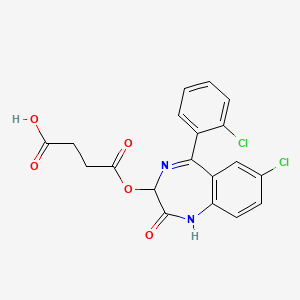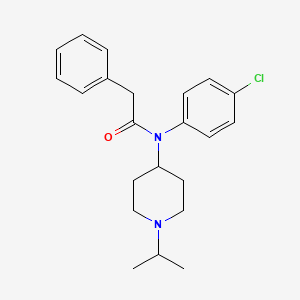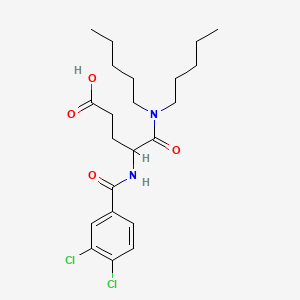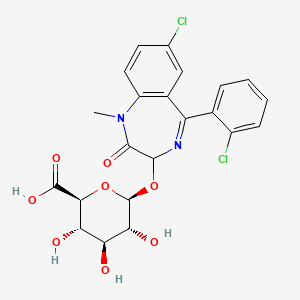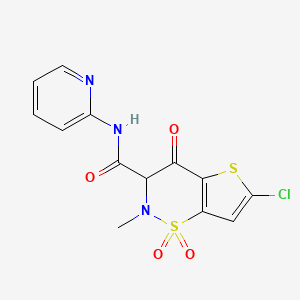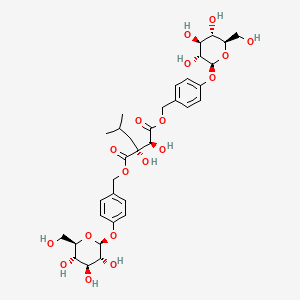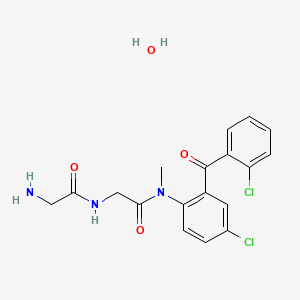
L-Flamprop-isopropyl
Übersicht
Beschreibung
L-Flamprop-isopropyl is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Chemische Forschung
L-Flamprop-isopropyl ist eine chemische Verbindung, die häufig in der chemischen Forschung verwendet wird . Es ist bei verschiedenen wissenschaftlichen Lieferanten erhältlich, was auf seine weit verbreitete Verwendung in Laboreinstellungen hinweist .
Pestizideigenschaften
Flamprop-isopropyl ist für seine Verwendung als Pestizid bekannt . Es wird zur Schädlingsbekämpfung in verschiedenen Umgebungen eingesetzt, was seine Wirksamkeit in diesem Bereich unterstreicht .
Studien zum Umweltverhalten
Das Umweltverhalten von Flamprop-isopropyl ist Gegenstand von Studien in der Umweltwissenschaft . Forscher untersuchen, wie sich diese Verbindung in der Umwelt verhält, einschließlich ihres Abbaus und ihrer Auswirkungen auf verschiedene Ökosysteme .
Ökotoxizitätsforschung
Flamprop-isopropyl wird auch in Ökotoxizitätsstudien verwendet . Diese Studien zielen darauf ab, die toxischen Auswirkungen dieser Verbindung auf verschiedene Organismen und Ökosysteme zu verstehen .
Forschung zur menschlichen Gesundheit
Die Auswirkungen von Flamprop-isopropyl auf die menschliche Gesundheit sind ein weiterer Forschungsbereich . Wissenschaftler sind daran interessiert, die potenziellen Gesundheitsrisiken zu verstehen, die mit der Exposition gegenüber dieser Verbindung verbunden sind .
Synthese von α-Aminocarbonylverbindungen
Flamprop-isopropyl kann bei der Synthese von α-Aminocarbonylverbindungen verwendet werden . Dieser Prozess beinhaltet die innovative radikalische elektrochemische Direktaminierung von Acylimidazolen .
Wirkmechanismus
Target of Action
L-Flamprop-isopropyl, also known as Effix, is a translocated, post-emergence arylalanine herbicide . Its primary targets are wild oats, specifically Avena fatua . These weeds are detrimental to the growth of wheat crops, and Effix is used to control their proliferation .
Mode of Action
It is known to be selective and systemic, absorbed by the leaves of the target plants . The compound interacts with its targets, leading to their eventual death and controlling their spread .
Biochemical Pathways
A related study on the enantioselective nickel-catalysed electrochemical cross-dehydrogenative amination suggests that the compound may involve the coupling of an electrogenerated nickel-bound α-keto radical species and an aminyl radical . This process could potentially affect various biochemical pathways in the target organisms, leading to their death .
Pharmacokinetics
It is known that the compound has a low aqueous solubility , which could impact its bioavailability and distribution within the environment .
Result of Action
The primary result of this compound’s action is the control of wild oats in wheat crops . By interacting with these weeds, the compound prevents their growth and spread, thereby protecting the crops .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its low aqueous solubility and non-volatile nature may affect its distribution in the environment . Additionally, the compound can be persistent in soil systems , which could influence its long-term efficacy and stability .
Biochemische Analyse
Biochemical Properties
It is known that the compound is moderately persistent in soils and has a low solubility in water . The compound is also volatile, indicating that it may interact with certain enzymes, proteins, and other biomolecules in a unique manner
Molecular Mechanism
It is known that the compound is a stereospecific ester of the L-isomer of flamprop , suggesting that it may exert its effects at the molecular level through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of L-Flamprop-isopropyl in laboratory settings. Given its volatility and moderate persistence in soils , it is likely that the effects of this compound may change over time, potentially involving its stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its chemical structure, it is possible that the compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its low solubility in water and volatility , it is possible that the compound may interact with specific transporters or binding proteins, influencing its localization or accumulation.
Eigenschaften
IUPAC Name |
propan-2-yl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVXBIIHQGXQRQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042095 | |
| Record name | L-Flamprop-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57973-67-8 | |
| Record name | N-Benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57973-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Flamprop-isopropyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057973678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Flamprop-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMPROP-ISOPROPYL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF55LD93S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



